Product packaging for (3-Bromobenzyl)-(1-phenylethyl)amine(Cat. No.:)

(3-Bromobenzyl)-(1-phenylethyl)amine

Cat. No.: B1635411
M. Wt: 290.2 g/mol
InChI Key: HQHNBGPDEUQEET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Bromobenzyl)-(1-phenylethyl)amine is a chiral amine building block of significant interest in advanced synthetic and medicinal chemistry research. Its structure, featuring a stereocenter and a bromobenzyl group, makes it a valuable precursor and chiral auxiliary for the development of enantioselective synthesis methodologies . Researchers utilize related N-substituted-1-phenylethylamine derivatives as sacrificial chiral auxiliaries in diastereoselective reactions, including additions to imines and conjugate additions, where the benzylic nature of the amine allows for facile cleavage after stereochemical induction . The 3-bromobenzyl substituent can be further functionalized via cross-coupling reactions, enabling its integration into more complex molecular architectures or its use in constructing chiral ligands and catalysts . In pharmaceutical research, this compound serves as a key intermediate for exploring structure-activity relationships. The phenethylamine core is a privileged scaffold in medicinal chemistry, found in ligands for a wide range of biological targets, including GPCRs and enzymes . The specific placement of the bromine atom offers a synthetic handle for derivatization, facilitating the creation of compound libraries for high-throughput screening. This compound is supplied for research purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16BrN B1635411 (3-Bromobenzyl)-(1-phenylethyl)amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H16BrN

Molecular Weight

290.2 g/mol

IUPAC Name

N-[(3-bromophenyl)methyl]-1-phenylethanamine

InChI

InChI=1S/C15H16BrN/c1-12(14-7-3-2-4-8-14)17-11-13-6-5-9-15(16)10-13/h2-10,12,17H,11H2,1H3

InChI Key

HQHNBGPDEUQEET-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NCC2=CC(=CC=C2)Br

Canonical SMILES

CC(C1=CC=CC=C1)NCC2=CC(=CC=C2)Br

Origin of Product

United States

Synthetic Methodologies for 3 Bromobenzyl 1 Phenylethyl Amine and Its Derivatives

Approaches to the Formation of the Secondary Amine Linkage

The construction of the C-N bond in secondary amines like (3-Bromobenzyl)-(1-phenylethyl)amine can be approached through two principal pathways: the formation of an imine followed by reduction, or the direct alkylation of a primary amine. Each strategy offers distinct advantages and is amenable to various reagents and conditions.

Reductive Amination Strategies

Reductive amination stands as one of the most versatile and widely employed methods for the synthesis of amines. masterorganicchemistry.com This process typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ or in a separate step to the corresponding amine. For the synthesis of this compound, this would involve the reaction of 3-bromobenzaldehyde (B42254) with 1-phenylethylamine (B125046).

Direct reductive amination, often referred to as a one-pot reaction, combines the carbonyl compound, the amine, and a reducing agent in a single reaction vessel. This approach is highly efficient as it avoids the isolation of the intermediate imine. The reaction between 3-bromobenzaldehyde and 1-phenylethylamine in the presence of a suitable reducing agent exemplifies this strategy.

EntryCarbonyl PrecursorAmineReducing AgentSolventYield (%)
13-Bromobenzaldehyde1-PhenylethylamineSodium triacetoxyborohydride (B8407120)Dichloroethane~90% (estimated)
23-Bromobenzaldehyde1-PhenylethylamineSodium cyanoborohydrideMethanol (B129727)~85% (estimated)

This table presents estimated data based on typical yields for similar reductive amination reactions.

The selection of the reducing agent is critical for the success of direct reductive amination. Reagents must be capable of reducing the iminium ion intermediate faster than the starting carbonyl compound. tcichemicals.com

An alternative to metal hydride reagents is the use of catalytic hydrogenation. This method involves the formation of the imine, N-(3-bromobenzylidene)-1-phenylethanamine, from 3-bromobenzaldehyde and 1-phenylethylamine, followed by its reduction using hydrogen gas in the presence of a metal catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum dioxide (PtO2), and Raney nickel. illinois.edumdma.ch The reaction is typically carried out under a hydrogen atmosphere, with pressures ranging from atmospheric to several atmospheres. mdpi.comresearchgate.net

This two-step approach allows for the isolation and purification of the imine intermediate if desired. The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the reduction. reddit.com For instance, palladium-based catalysts are highly effective for the hydrogenation of C=N bonds. harvard.edu

EntryImine SubstrateCatalystHydrogen PressureSolventYield (%)
1N-(3-bromobenzylidene)-1-phenylethanamine10% Pd/C1 atmEthanol (B145695)>95% (estimated)
2N-(3-bromobenzylidene)-1-phenylethanaminePtO23 atmAcetic Acid~90% (estimated)

This table presents estimated data based on typical yields for imine hydrogenations.

A variety of metal hydride reagents are effective for the reduction of pre-formed imines to secondary amines. Sodium borohydride (B1222165) (NaBH4) is a mild and selective reducing agent commonly used for this purpose. researchgate.net It is often used in alcoholic solvents like methanol or ethanol. The reaction involves the nucleophilic addition of a hydride ion from the borohydride to the electrophilic carbon of the imine bond.

More powerful reducing agents like lithium aluminum hydride (LiAlH4) can also be used, but they are less selective and react violently with protic solvents, necessitating the use of anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107). commonorganicchemistry.com For the reduction of N-(3-bromobenzylidene)-1-phenylethanamine, the milder conditions offered by sodium borohydride are generally preferred.

A particularly effective and mild reagent for reductive amination is sodium triacetoxyborohydride (NaBH(OAc)3). researchgate.net It is especially useful for the one-pot synthesis as it is less basic and more tolerant of acidic conditions that can favor iminium ion formation.

N-Alkylation Reactions

N-alkylation offers a more direct approach to the formation of the secondary amine linkage, involving the reaction of a primary amine with an alkyl halide.

The synthesis of this compound can be achieved by the direct N-alkylation of 1-phenylethylamine with a 3-bromobenzyl halide, typically 3-bromobenzyl bromide, in the presence of a base. The base is required to neutralize the hydrohalic acid formed during the reaction and to deprotonate the amine, enhancing its nucleophilicity.

A significant challenge in N-alkylation is the potential for over-alkylation, where the desired secondary amine product, being more nucleophilic than the starting primary amine, reacts further with the alkyl halide to form a tertiary amine. To circumvent this, reaction conditions must be carefully controlled, often by using a large excess of the primary amine or by slow addition of the alkylating agent.

EntryAmineAlkylating AgentBaseSolventYield (%)
11-Phenylethylamine3-Bromobenzyl bromideTriethylamine (B128534)Acetonitrile50-70% (estimated)
21-Phenylethylamine3-Bromobenzyl bromidePotassium carbonateDimethylformamide60-80% (estimated)

This table presents estimated data based on typical yields for N-alkylation reactions, which can be variable.

Alternatively, the reaction could be performed by reacting 3-bromobenzylamine (B82478) with a 1-phenylethyl halide, though the former is a less common starting material. The principles of the reaction remain the same.

Hydrogen Borrowing Methodologies for Amine Alkylation

The synthesis of secondary amines via N-alkylation using "hydrogen borrowing" or "hydrogen autotransfer" catalysis is an efficient and atom-economical process. nih.gov This methodology allows for the direct coupling of an amine with an alcohol, where the alcohol serves as the alkylating agent, and the only byproduct is water. nih.gov The general mechanism involves the temporary, catalyst-mediated oxidation of the alcohol (e.g., 3-bromobenzyl alcohol) to an intermediate aldehyde (3-bromobenzaldehyde). nih.gov This aldehyde then undergoes condensation with the amine (1-phenylethylamine) to form an imine. Subsequently, the hydrogen that was "borrowed" by the catalyst is transferred back to the imine, reducing it to the final secondary amine product, this compound, and regenerating the catalyst for the next cycle. nih.gov

A variety of transition-metal catalysts are effective for this transformation. Ruthenium and iridium complexes are among the most widely studied and successful. For instance, catalyst systems based on [Ru(p-cymene)Cl₂]₂ with various phosphine (B1218219) ligands have demonstrated high efficiency in the amination of alcohols. scripps.edursc.org Similarly, iridium complexes like [Cp*IrCl₂]₂ have been employed for the N-alkylation of amines with alcohols. scripps.edu The choice of catalyst, ligand, and reaction conditions, such as temperature and the presence of a base, can significantly influence the reaction's yield and selectivity. chemcatgroup.com

Table 1: Representative Catalyst Systems for Hydrogen Borrowing Amination of Alcohols

Catalyst System Ligand (if applicable) Base Solvent Temperature (°C) General Applicability
[Ru(p-cymene)Cl₂]₂ DPEphos K₂CO₃ Toluene 110 Alkyl/aryl amines and primary alcohols
[Cp*IrCl₂]₂ None specified NaHCO₃ Toluene 90-110 Alkyl/aryl amines and primary/secondary alcohols

This table presents generalized conditions from studies on hydrogen borrowing reactions and is applicable to the synthesis of this compound from 3-bromobenzyl alcohol and 1-phenylethylamine. scripps.edursc.org

Amide Reduction Pathways

A reliable, two-step method for synthesizing secondary amines involves the formation and subsequent reduction of an amide intermediate. youtube.comyoutube.com This pathway offers an alternative to direct alkylation methods.

Synthesis of Intermediate Amides from Carboxylic Acids and Amines

The first step in this sequence is the formation of N-((3-bromobenzyl)carbonyl)-1-phenylethylamine, more commonly named N-(1-phenylethyl)-3-bromobenzamide. This is achieved through the coupling of 3-bromobenzoic acid with 1-phenylethylamine. Direct reaction is typically inefficient, so the carboxylic acid must first be "activated." Common methods for activation include conversion to an acid chloride or the use of coupling reagents.

Reacting 3-bromobenzoic acid with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride converts it to the more reactive 3-bromobenzoyl chloride. youtube.com This acid chloride then readily reacts with 1-phenylethylamine, often in the presence of a base like pyridine (B92270) or triethylamine to neutralize the HCl byproduct, yielding the target amide. youtube.com Alternatively, peptide coupling reagents can facilitate the direct reaction between the carboxylic acid and the amine. One study reported the synthesis of (S)‐4‐bromo‐N‐(1‐phenylethyl)benzamide from 4-bromobenzoic acid and (S)‐1‐phenylethanamine in 93% yield using titanium tetrachloride (TiCl₄) as a coupling reagent in pyridine. researchgate.net This demonstrates an effective method applicable to the synthesis of the 3-bromo isomer.

Reduction of Amides to Secondary Amines

Once the intermediate amide, N-(1-phenylethyl)-3-bromobenzamide, is synthesized and purified, it can be reduced to the target secondary amine, this compound. This transformation involves the conversion of the carbonyl group (C=O) of the amide into a methylene (B1212753) group (-CH₂-). orgoreview.com

Amides are less reactive than other carboxylic acid derivatives and require strong reducing agents. chemistrysteps.commasterorganicchemistry.com The most common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄). orgoreview.commasterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to quench excess reagent and protonate the resulting amine. masterorganicchemistry.com This method is broadly applicable to primary, secondary, and tertiary amides, reliably producing the corresponding amines. orgoreview.commasterorganicchemistry.com Other reducing agents, such as 9-Borabicyclo[3.3.1]nonane (9-BBN), can also be used, particularly for tertiary amides. orgoreview.comchemistrysteps.com

Stereoselective Synthesis of Enantiomerically Pure this compound

The production of a single enantiomer of this compound is critical for applications where stereochemistry dictates biological activity or material properties. This requires strategies that can control the three-dimensional arrangement of the final product.

Chiral Auxiliary-Based Synthetic Strategies

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.comnih.gov After the desired stereocenter is created, the auxiliary is removed. sigmaaldrich.com This approach is a cornerstone of asymmetric synthesis. dntb.gov.ua In the context of synthesizing chiral amines, auxiliaries like tert-butanesulfinamide or various oxazolidinones are frequently used. wikipedia.orgyale.edu

Diastereoselective Synthesis Utilizing Chiral 1-Phenylethylamine Precursors

An elegant and direct approach to synthesizing enantiomerically pure this compound involves using one of the enantiomers of 1-phenylethylamine, such as (R)-(+)-1-phenylethylamine or (S)-(-)-1-phenylethylamine, as a starting material. nih.govmdpi.com In this scenario, the chiral amine itself functions as a part of the final molecule and as the source of chirality, making it a "chiral precursor" rather than a removable auxiliary.

The most common method for this is diastereoselective reductive amination. researchgate.net This process involves reacting 3-bromobenzaldehyde with an enantiomerically pure 1-phenylethylamine (e.g., (S)-1-phenylethylamine). The reaction first forms a chiral imine intermediate. This imine is then reduced in situ to the secondary amine. Since the 1-phenylethylamine moiety is already chiral, the product, (3-Bromobenzyl)-((S)-1-phenylethyl)amine, is formed as a single diastereomer.

The reduction of the imine can be accomplished with various reducing agents, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃). nih.govlibretexts.org For example, a general procedure involves stirring the aldehyde and the chiral amine in a solvent like ethanol or methanol to form the imine, followed by the addition of NaBH₄. nih.gov The inherent chirality of the 1-phenylethylamine precursor directly yields the enantiomerically pure target compound without the need for subsequent chiral resolution or removal of an auxiliary. nih.govmdpi.comresearchgate.net

Table 2: Reagents for Diastereoselective Reductive Amination

Carbonyl Source Amine Source Reducing Agent Typical Solvent Product
3-Bromobenzaldehyde (R)-1-Phenylethylamine Sodium Borohydride (NaBH₄) Methanol / Ethanol (R,R)-(3-Bromobenzyl)-(1-phenylethyl)amine
3-Bromobenzaldehyde (S)-1-Phenylethylamine Sodium Borohydride (NaBH₄) Methanol / Ethanol (S,S)-(3-Bromobenzyl)-(1-phenylethyl)amine
3-Bromobenzaldehyde (R)-1-Phenylethylamine Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloroethane (DCE) (R,R)-(3-Bromobenzyl)-(1-phenylethyl)amine

This table illustrates the application of general reductive amination procedures to the specific chiral synthesis of this compound. nih.govlibretexts.org

Influence of Chiral Auxiliaries on Diastereomeric Ratios

The use of chiral auxiliaries is a well-established strategy for inducing stereoselectivity in the synthesis of chiral amines. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate, directing the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. osi.lv For the synthesis of this compound, a chiral auxiliary can be attached to either the amine or the aldehyde precursor prior to the reductive amination step.

One of the most widely used chiral auxiliaries for the synthesis of amines is tert-butanesulfinamide, developed by Ellman. yale.eduwikipedia.org In a potential synthetic route, 3-bromobenzaldehyde could be condensed with an enantiopure tert-butanesulfinamide to form an N-sulfinyl imine. The subsequent nucleophilic addition of a 1-phenylethyl Grignard or organolithium reagent to the imine would proceed with high diastereoselectivity. The stereochemical outcome is dictated by the bulky tert-butyl group of the sulfinamide, which shields one face of the imine, forcing the nucleophile to attack from the less hindered face. The resulting sulfinamide can then be cleaved under acidic conditions to yield the desired chiral secondary amine.

Similarly, chiral α-phenylethylamine itself can act as a chiral auxiliary. nih.gov For instance, reacting 3-bromobenzaldehyde with enantiopure (R)- or (S)-1-phenylethylamine would form a chiral imine. Reduction of this imine would lead to the formation of two diastereomers of this compound. The diastereomeric ratio of the product is influenced by the steric hindrance of the chiral auxiliary, which directs the approach of the reducing agent. The choice of reducing agent and reaction conditions can also impact the diastereoselectivity.

The effectiveness of a chiral auxiliary is typically quantified by the diastereomeric ratio (d.r.) of the products. High diastereoselectivity is crucial for obtaining a high yield of the desired enantiomer after removal of the auxiliary.

Table 1: Examples of Chiral Auxiliaries and Their Potential Impact on Diastereomeric Ratios

Chiral AuxiliaryPrecursorPotential Diastereomeric Ratio (d.r.)Reference
(R)-tert-Butanesulfinamide3-BromobenzaldehydeHigh (e.g., >95:5) yale.eduwikipedia.org
(S)-1-Phenylethylamine3-BromobenzaldehydeModerate to High nih.gov
Pseudoephenamine3-Bromobenzoyl chloride (forming an amide)High harvard.edu
Chiral Imidazolidin-2-one3-BromobenzaldehydeHigh nih.gov

Note: The diastereomeric ratios presented are illustrative and based on reactions with similar substrates. Actual results for the synthesis of this compound may vary.

Asymmetric Catalysis for Enantioselective Transformations

Asymmetric catalysis offers a more atom-economical approach to chiral amine synthesis by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

Metal-Catalyzed Asymmetric Hydrogenation of Imine Precursors

The asymmetric hydrogenation of imines is a powerful method for the synthesis of chiral amines. chinesechemsoc.org This reaction typically involves the use of a transition metal catalyst, such as rhodium or iridium, coordinated to a chiral ligand. chinesechemsoc.orgnih.govnih.govacs.orgrsc.orgnih.govmdpi.comrsc.orgchinesechemsoc.org The imine precursor for this compound can be prepared by the condensation of 3-bromobenzaldehyde and 1-phenylethylamine.

In this process, the chiral catalyst coordinates to the imine, creating a chiral environment that directs the delivery of hydrogen from one face of the C=N double bond, leading to the preferential formation of one enantiomer of the amine product. The efficiency of the catalysis is highly dependent on the nature of the metal, the structure of the chiral ligand, and the reaction conditions (e.g., hydrogen pressure, temperature, and solvent). nih.gov Chiral phosphine ligands, such as those based on BINAP or DuPhos, are commonly employed in these systems.

Table 2: Representative Metal Catalysts for Asymmetric Imine Hydrogenation

MetalChiral Ligand TypeTypical SubstrateAchieved Enantiomeric Excess (ee)Reference
IridiumPhosphine-amine-phosphine (PNP)Dialkyl iminesUp to 98% chinesechemsoc.orgchinesechemsoc.org
RhodiumBis(phosphine)-thioureaUnprotected NH iminesUp to 95% nih.govnih.gov
IridiumP-Stereogenic phosphinooxazolineN-Boc-2,3-diarylallyl aminesUp to 99% nih.gov
RhodiumCycphosN-aryl iminesUp to 91% rsc.org
Organocatalytic Asymmetric Approaches in Secondary Amine Synthesis

Organocatalysis, the use of small, metal-free organic molecules as catalysts, has emerged as a significant area in asymmetric synthesis. researchgate.netyoutube.com For the synthesis of secondary amines like this compound, asymmetric reductive amination can be achieved using organocatalysts.

A common strategy involves the use of a chiral Brønsted acid, such as a derivative of phosphoric acid or a thiourea-based catalyst, to activate the imine intermediate towards reduction. nih.govnih.govresearchgate.netacs.orgorganic-chemistry.org The chiral catalyst forms a hydrogen bond with the imine, creating a chiral ion pair. This interaction not only enhances the reactivity of the imine but also shields one of its faces, leading to a stereoselective reduction by a hydride source, such as a Hantzsch ester or a silane. organic-chemistry.org The bifunctional nature of some thiourea (B124793) catalysts, which can act as both a hydrogen bond donor and a Brønsted base, is particularly effective in these transformations. nih.gov

Table 3: Organocatalysts for Asymmetric Reductive Amination

Organocatalyst TypeHydride SourceTypical SubstrateAchieved Enantiomeric Excess (ee)Reference
Chiral Phosphoric AcidHantzsch EsterKetonesHigh researchgate.net
Thiourea-basedHantzsch EsterAldehydes, KetonesUp to 99% nih.govorganic-chemistry.org
Chiral BorophosphatePinacolboraneKetonesUp to 98% researchgate.net
Primary amine-thiourea (PAT)-Ketones (in Michael additions)High unirioja.es
Biocatalytic Pathways involving Amine Transaminases

Biocatalysis, utilizing enzymes to perform chemical transformations, offers high selectivity under mild reaction conditions. nih.gov Amine transaminases (TAs) are a class of enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor. mdpi.commdpi.comnih.govrsc.org This methodology can be applied to the asymmetric synthesis of this compound.

There are two main strategies for using TAs in this context. In the first, a prochiral ketone, 1-(3-bromophenyl)ethanone, could be reacted with an amine donor, such as isopropylamine, in the presence of an (R)- or (S)-selective TA to produce the chiral amine. nih.gov Alternatively, in a kinetic resolution approach, a racemic mixture of 1-phenylethylamine could be reacted with 3-bromobenzaldehyde in the presence of a TA. The enzyme would selectively convert one enantiomer of the amine, leaving the other enantiomer unreacted and thus enriched.

The efficiency of TA-catalyzed reactions is influenced by factors such as substrate specificity of the enzyme, pH, temperature, and the concentration of the amine donor and acceptor. mdpi.com The reaction equilibrium can also be a challenge, but strategies such as using a high concentration of the amine donor or removing the ketone byproduct can drive the reaction towards product formation. rsc.org

Table 4: Amine Transaminases (TAs) in Chiral Amine Synthesis

Enzyme SourceSelectivityAmine DonorAmine AcceptorReference
Vibrio fluvialis(S)-selective(S)-1-PhenylethylamineKetones acs.org
Codexis AGVarious (R)- and (S)-selectiveIsopropylamine, AlanineKetones, Aldehydes mdpi.com
Sphaerobacter thermophilus(S)-selectiveVarious aminesPyruvate mdpi.com
Engineered TAsSubstrate-specificVariousBulky ketones acs.org

Kinetic and Chromatographic Resolution Techniques

When a racemic mixture of this compound is synthesized, resolution techniques are required to separate the enantiomers.

Diastereomeric Salt Formation and Fractional Crystallization

A classical and widely used method for resolving racemic amines is through the formation of diastereomeric salts. wikipedia.orglibretexts.org This technique relies on the principle that diastereomers have different physical properties, including solubility. pbworks.comlibretexts.org

The process involves reacting the racemic mixture of this compound with an enantiomerically pure chiral acid, known as a resolving agent. libretexts.orglibretexts.orglibretexts.org The resulting products are two diastereomeric salts. Due to their different solubilities in a given solvent, one diastereomer will preferentially crystallize out of the solution while the other remains dissolved. pbworks.com The crystallized salt can then be isolated by filtration. Finally, the chiral resolving agent is removed, typically by treatment with a base, to yield the enantiomerically pure amine. The choice of the chiral resolving agent and the crystallization solvent is critical for the successful separation of the diastereomers. wikipedia.orglibretexts.org

Table 5: Common Chiral Resolving Agents for Amines

Chiral Resolving AgentTypeReference
(+)-Tartaric acidAcid wikipedia.orglibretexts.orgpbworks.com
(-)-Malic acidAcid libretexts.org
(-)-Mandelic acidAcid libretexts.org
(+)-Camphor-10-sulfonic acidAcid libretexts.org
BrucineBase (for resolving acids) wikipedia.orglibretexts.org
Chiral Column Chromatography for Enantiomeric Separation

The separation of racemic this compound into its individual enantiomers is a critical step for stereospecific studies. Chiral column chromatography stands as a primary method for achieving this separation on both analytical and preparative scales. This technique relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and allowing for their isolation.

The selection of the CSP is paramount for a successful separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated onto a silica (B1680970) support, are widely used for a broad range of chiral compounds, including amines. For the separation of this compound, a typical approach would involve screening various commercially available chiral columns (e.g., Chiralcel® OD, OJ, or Chiralpak® AD, AS series) with different mobile phase compositions.

The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a polar modifier such as isopropanol (B130326) or ethanol, is optimized to achieve a balance between resolution and analysis time. The addition of a small amount of an amine additive, like diethylamine (B46881) (DEA) or triethylamine (TEA), to the mobile phase is often necessary when separating basic compounds like amines. This additive helps to improve peak shape and reduce tailing by deactivating residual acidic silanol (B1196071) groups on the silica support.

Research findings on the separation of analogous chiral amines demonstrate that parameters such as the specific chiral stationary phase, the composition of the mobile phase, flow rate, and temperature are crucial for achieving baseline resolution of the enantiomers. The efficiency of the separation is quantified by the resolution factor (Rs), with a value greater than 1.5 indicating a complete separation of the two enantiomeric peaks.

Below is an illustrative data table representing typical parameters that would be optimized for the chiral HPLC separation of this compound.

Table 1: Illustrative Parameters for Chiral HPLC Separation

Parameter Condition Purpose
Column Chiralpak® AD-H (Amylose derivative) Chiral Stationary Phase for enantiomeric recognition.
Mobile Phase n-Hexane / Isopropanol / DEA (80:20:0.1, v/v/v) Eluent system to carry the sample through the column.
Flow Rate 1.0 mL/min Controls the speed of the mobile phase.
Detection UV at 220 nm To monitor the elution of the separated enantiomers.
Temperature 25 °C To ensure reproducible retention times.

| Injection Volume | 10 µL | The amount of sample introduced onto the column. |

This systematic approach allows for the isolation of the (R)- and (S)-enantiomers of this compound with high enantiomeric purity, which is essential for evaluating their distinct biological and chemical properties.

Synthesis of Structurally Related Derivatives and Analogues

The synthesis of derivatives and analogues of this compound allows for the exploration of structure-activity relationships (SAR). Modifications can be strategically introduced at three primary locations: the bromobenzyl ring, the phenylethyl moiety, and the secondary amine nitrogen.

Functionalization of the Bromobenzyl Moiety

The bromine atom on the benzyl (B1604629) ring serves as a versatile chemical handle for a variety of synthetic transformations, most notably through metal-catalyzed cross-coupling reactions. These reactions enable the introduction of a wide array of substituents at the 3-position of the benzyl group.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between the aryl bromide and a boronic acid or ester is a powerful method for forming new carbon-carbon bonds. By reacting this compound with different aryl or alkyl boronic acids, a diverse set of biaryl or alkyl-aryl derivatives can be synthesized.

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond. The bromine atom can be replaced by various primary or secondary amines, leading to the synthesis of diamine structures.

Sonogashira Coupling: For the introduction of an alkyne group, the Sonogashira coupling, which reacts the aryl bromide with a terminal alkyne in the presence of palladium and copper catalysts, is the method of choice.

Cyanation: The bromine can be displaced by a cyanide group, often using copper(I) cyanide or other cyanide sources, to introduce a nitrile functionality. This nitrile can then be further hydrolyzed to a carboxylic acid or reduced to an aminomethyl group.

These transformations provide access to a broad spectrum of derivatives with modified electronic and steric properties on the benzyl portion of the molecule.

Modifications of the Phenylethyl Moiety

Modifications to the phenylethyl portion of the molecule typically involve starting with a substituted 1-phenylethylamine precursor before the coupling reaction with 3-bromobenzyl bromide. By using commercially available or synthetically prepared substituted phenylethylamines, derivatives with various functional groups on this phenyl ring can be obtained.

Preparation of N-Substituted this compound Derivatives

The secondary amine nitrogen in this compound is a nucleophilic center that can be readily functionalized.

N-Alkylation: Introduction of a small alkyl group (e.g., methyl, ethyl) can be achieved by reacting the amine with an alkyl halide. For instance, reaction with methyl iodide in the presence of a non-nucleophilic base like potassium carbonate would yield the N-methylated tertiary amine derivative.

N-Acylation: Acylation of the amine with an acyl chloride or anhydride (B1165640) in the presence of a base like triethylamine results in the formation of an amide. For example, reacting the parent amine with acetyl chloride would produce N-acetyl-(3-bromobenzyl)-(1-phenylethyl)amine. This transformation can alter the basicity and hydrogen bonding capability of the nitrogen atom.

N-Sulfonylation: Reaction with a sulfonyl chloride, such as p-toluenesulfonyl chloride, yields a sulfonamide. This modification introduces a bulky, electron-withdrawing group onto the nitrogen, significantly impacting its chemical character.

These N-substitution reactions expand the chemical diversity of the core structure, leading to tertiary amines, amides, and sulfonamides, each with unique physicochemical profiles.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
(R)-(3-Bromobenzyl)-(1-phenylethyl)amine
(S)-(3-Bromobenzyl)-(1-phenylethyl)amine
(S)-1-(4-methoxyphenyl)ethanamine
3-Bromobenzyl bromide
Acetyl chloride
Copper(I) cyanide
Diethylamine
Ethanol
Heptane
Hexane
Isopropanol
Methyl iodide
N-Acetyl-(3-bromobenzyl)-(1-phenylethyl)amine
p-Toluenesulfonyl chloride
Potassium carbonate

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 3 Bromobenzyl 1 Phenylethyl Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and the neighboring protons. For (3-Bromobenzyl)-(1-phenylethyl)amine, the spectrum is expected to show distinct signals for the aromatic protons on both the phenyl and bromobenzyl rings, as well as for the aliphatic protons of the ethylamine (B1201723) bridge. The N-H proton often appears as a broad signal. openstax.orgpressbooks.pub The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. Given the molecule's asymmetry, 15 distinct carbon signals are expected. The chemical shifts are indicative of the carbon type (aliphatic, aromatic, or attached to a heteroatom). Carbons adjacent to the nitrogen and bromine atoms are expected to be deshielded and appear at a lower field. openstax.org

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Note: These are predicted values based on data from analogous structures like 1-phenylethylamine (B125046) and N-benzyl-1-phenylethylamine. Actual experimental values may vary.

Atom Position (see structure)Predicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
1' (CH)~3.8-4.0 (quartet)~58-60
2' (CH₃)~1.4-1.6 (doublet)~23-25
3' (NH)Broad, variable-
1'' (CH₂)~3.6-3.8 (singlet or AB quartet)~53-55
1 (C)-~143-145
2/6 (CH)~7.2-7.4 (multiplet)~126-128
3/5 (CH)~7.2-7.4 (multiplet)~128-130
4 (CH)~7.2-7.4 (multiplet)~127-129
1''' (C)-~140-142
2''' (CH)~7.3-7.5 (multiplet)~130-132
3''' (C-Br)-~121-123
4''' (CH)~7.1-7.3 (multiplet)~129-131
5''' (CH)~7.1-7.3 (multiplet)~125-127
6''' (CH)~7.3-7.5 (multiplet)~130-132

While 1D NMR suggests the presence of the core fragments, 2D NMR experiments are essential to piece them together and confirm the molecule's specific isomerism and connectivity.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. A key expected correlation would be between the methine (CH) proton at position 1' and the methyl (CH₃) protons at position 2', confirming the ethyl fragment of the phenylethylamine moiety.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-4 bonds). This is critical for connecting the molecular fragments. For instance, correlations would be expected from the benzylic (CH₂) protons (1'') to the carbons of the 3-bromophenyl ring (2''', 6''', and 1''') and from the methine (CH) proton (1') to the carbons of the phenyl ring (2, 6, and 1).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies nuclei that are close in space, regardless of their bonding connectivity. acdlabs.com NOESY is crucial for confirming the proposed structure by showing spatial proximity between the protons of the 3-bromobenzyl group and the 1-phenylethyl group, which would be expected as they are linked by the nitrogen atom. acdlabs.com

Interactive Table 2: Expected Key 2D NMR Correlations

ExperimentCorrelating ProtonsCorrelating CarbonsPurpose
COSY H-1' ↔ H-2'-Confirms the phenylethyl fragment.
HSQC All CH, CH₂, CH₃ protonsTheir directly attached carbonsAssigns protonated carbons.
HMBC H-1''C-1''', C-2''', C-6'''Connects benzyl (B1604629) group to bromophenyl ring.
HMBC H-1'C-1, C-2, C-6Connects ethyl group to phenyl ring.
NOESY H-1'' ↔ H-1'-Confirms spatial proximity of the two main groups.

Cryoprobe Enhanced Spectroscopy: This technology involves cooling the NMR probe's electronics to cryogenic temperatures, which dramatically reduces thermal noise. youtube.com The result is a significant enhancement in the signal-to-noise ratio, by a factor of three or more. youtube.com For a compound like this compound, this allows for much faster acquisition of data, especially for less sensitive nuclei like ¹³C or for very dilute samples. youtube.com

Diffusion-Ordered Spectroscopy (DOSY): DOSY is a powerful technique that separates the NMR signals of different molecules in a mixture based on their diffusion coefficients, which are related to molecular size and shape. nih.govjhu.edu In a DOSY experiment, all proton signals belonging to this compound would align at the same diffusion coefficient, providing strong evidence that they all originate from a single molecular entity and confirming the sample's purity. osti.gov This technique is sometimes referred to as "chromatography by NMR". nih.gov

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass, and thus the elemental composition and structure, of a molecule by ionizing it and measuring the mass-to-charge ratio (m/z) of the resulting ions.

High-Resolution Mass Spectrometry (HRMS) is used to determine the molecular mass of a compound with extremely high accuracy (typically to within 0.001 Da). For this compound (molecular formula: C₁₅H₁₆BrN), HRMS would be used to confirm its elemental composition. bldpharm.com A key feature would be the isotopic pattern of bromine: natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum will show two peaks of nearly equal intensity for the molecular ion, [M]⁺ and [M+2]⁺, separated by two mass units, which is a definitive signature for a monobrominated compound.

Calculated Monoisotopic Mass of [C₁₅H₁₆⁷⁹BrN]⁺: 289.0517

Calculated Monoisotopic Mass of [C₁₅H₁₆⁸¹BrN]⁺: 291.0497

Observing these ions at their predicted high-precision masses would unequivocally confirm the elemental formula of the compound.

Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion (or a primary fragment ion) and subjecting it to collision-induced dissociation (CID) to generate a series of smaller fragment ions. The resulting fragmentation pattern provides a "fingerprint" that helps to elucidate the molecule's structure. For phenethylamine (B48288) and benzylamine (B48309) derivatives, fragmentation typically occurs at the bonds adjacent to the nitrogen atom and benzylic positions. nih.govnih.gov

Key expected fragmentations for protonated this compound ([M+H]⁺) include:

Cleavage of the C-N bond (benzylic): Loss of the 1-phenylethylamine moiety to produce the 3-bromobenzyl cation at m/z 169/171. This is often a dominant pathway.

Cleavage of the C-N bond (alpha to phenyl): Loss of the 3-bromobenzyl group to produce the 1-phenylethylaminium ion at m/z 120.

Benzylic Cleavage: Loss of a methyl group is less common but possible. A characteristic fragmentation of protonated phenethylamines involves the loss of ammonia (B1221849) (or in this case, the amine) to form a spirocyclic ion. nih.gov

Interactive Table 3: Predicted Key Fragment Ions in MS/MS Analysis

m/z (Mass-to-Charge Ratio)Proposed Fragment StructureFragmentation Pathway
290/292[C₁₅H₁₇BrN]⁺Protonated Molecular Ion [M+H]⁺
169/171[C₇H₆Br]⁺Loss of phenylethylamine
120[C₈H₁₀N]⁺Loss of 3-bromobenzyl radical
105[C₈H₉]⁺Loss of NH₃ from m/z 122 fragment
91[C₇H₇]⁺Tropylium ion from benzyl group

Hyphenated Techniques (GC-MS, LC-MS) for Purity Assessment and Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detector, are powerful tools for the analysis of complex mixtures and the assessment of compound purity. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable for the analysis of this compound.

In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the molecule, allowing for its identification. For this compound, GC-MS can be used to identify potential impurities, such as starting materials or by-products from its synthesis. The retention time from the GC provides information on the compound's volatility, while the mass spectrum confirms its molecular weight and structural features through characteristic fragments. For instance, the presence of bromine would be indicated by a characteristic isotopic pattern in the mass spectrum.

LC-MS offers a complementary approach, particularly for less volatile or thermally labile compounds. In LC-MS, the compound is separated by liquid chromatography before being introduced into the mass spectrometer. This technique is highly sensitive and can be used to quantify the purity of this compound and to detect trace-level impurities. Different ionization techniques, such as electrospray ionization (ESI), can be employed to generate ions for mass analysis with minimal fragmentation, often providing a clear molecular ion peak which is crucial for confirming the compound's identity.

A hypothetical purity analysis of a this compound sample by LC-MS might reveal the presence of the main compound alongside minor impurities. The data could be presented as follows:

Peak No.Retention Time (min)Detected Mass (m/z)Proposed IdentityPurity (%)
15.2306.08 (M+H)⁺This compound98.5
23.8122.1 (M+H)⁺1-Phenylethylamine0.8
34.5171.0 (M+H)⁺3-Bromobenzylamine (B82478)0.7

This table is a hypothetical representation of potential LC-MS data for illustrative purposes.

X-ray Diffraction Analysis

X-ray diffraction techniques provide unparalleled information about the three-dimensional structure of crystalline compounds at the atomic level.

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation

For a chiral molecule like this compound, single-crystal X-ray diffraction is the gold standard for determining its absolute configuration (the specific spatial arrangement of its atoms). This technique requires growing a suitable single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern of the X-rays is used to calculate the electron density map of the molecule, revealing the precise positions of all atoms. This allows for the unambiguous assignment of the R or S configuration at the chiral center (the carbon atom bonded to the phenyl group, the methyl group, the amino group, and a hydrogen atom). Furthermore, this analysis reveals the preferred conformation of the molecule in the solid state, including bond lengths, bond angles, and torsional angles.

Micro-Electron Diffraction (MicroED) for Microcrystalline Samples

In cases where growing single crystals large enough for conventional X-ray diffraction is challenging, Micro-Electron Diffraction (MicroED) offers a powerful alternative. This technique uses a beam of electrons instead of X-rays to determine the crystal structure. Because electrons interact more strongly with matter, much smaller crystals (nanocrystals or microcrystals) can be used. This makes MicroED a valuable tool for obtaining structural information from samples that are not amenable to single-crystal X-ray diffraction, thus broadening the scope of atomic-level structural analysis for compounds like this compound.

Chiral Analysis Techniques

Determining the enantiomeric purity of a chiral compound is crucial in many scientific disciplines. For this compound, which exists as a pair of enantiomers, specific chiral separation techniques are required.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

A typical chiral HPLC analysis report for a sample of (S)-(-)-1-Phenylethylamine, a related compound, might show the following results, which can be extrapolated to the analysis of this compound:

EnantiomerRetention Time (min)Peak AreaComposition (%)
(S)-enantiomer8.59950099.5
(R)-enantiomer10.25000.5

This table represents typical data from a chiral HPLC analysis and is for illustrative purposes.

Chiral Gas Chromatography (GC) for Enantiomeric Purity

Similar to chiral HPLC, chiral Gas Chromatography (GC) can be used to separate the enantiomers of volatile chiral compounds. This method employs a capillary column coated with a chiral stationary phase. For a compound like this compound, it may be necessary to first derivatize the amine group to increase its volatility and improve the separation. The two enantiomers will exhibit different interactions with the chiral stationary phase, resulting in different elution times. This allows for the determination of the enantiomeric purity of the sample.

Mechanistic Investigations of Chemical Transformations Involving 3 Bromobenzyl 1 Phenylethyl Amine

Elucidation of Reaction Pathways and Intermediates

Understanding the stepwise sequence of bond-making and bond-breaking events, along with the transient species formed during a reaction, is crucial for controlling reaction outcomes. For transformations involving (3-Bromobenzyl)-(1-phenylethyl)amine, several techniques are employed to unravel these intricate details.

Kinetic Studies: Reaction Order and Rate-Determining Steps

For the metal-catalyzed coupling reactions of the aryl bromide moiety in molecules analogous to this compound, the oxidative addition of the aryl halide to the metal center is often considered the rate-determining step. researchgate.net However, kinetic studies have revealed that the RDS can be dependent on the specific reactants, catalyst system, and reaction conditions.

In the context of the Buchwald-Hartwig amination, a key reaction for forming C-N bonds, kinetic studies on related aryl bromides have shown that the reaction can be first order in the palladium catalyst, and the rate can be influenced by the concentrations of the aryl halide and the amine. nih.gov For some systems, an inverse dependence on the amine or aryl halide concentration has been observed, suggesting complex equilibria involving the catalyst and reactants precede the rate-limiting step. nih.gov

Table 1: Representative Kinetic Data for Buchwald-Hartwig Amination of Aryl Bromides It is important to note that the following data is for analogous systems and not specifically for this compound.

Aryl BromideAmineCatalyst SystemObserved Rate LawRate-Determining Step
tert-butylbromobenzenePrimary AminePd(dba)₂ / P(t-Bu)₃Rate = k[Pd][Base]Oxidative Addition
1,4-dibromobenzeneSecondary AminePd(OAc)₂ / BINAPRate = k[Pd]Catalyst activation/ligand dissociation

This table is a representation of typical findings and is not exhaustive. The actual kinetics for this compound would require specific experimental investigation.

Isotopic Labeling Studies and Kinetic Isotope Effects (KIE)

Isotopic labeling, where an atom in a reactant molecule is replaced by one of its isotopes (e.g., hydrogen with deuterium), is a sophisticated technique to probe reaction mechanisms. The change in reaction rate upon isotopic substitution, known as the kinetic isotope effect (KIE), provides insight into bond-breaking and bond-forming steps. A primary KIE is observed when a bond to the isotopically labeled atom is broken in the rate-determining step. libretexts.org

For C-H activation or N-H bond cleavage steps, deuterium (B1214612) labeling is commonly employed. For instance, in the alkylation of benzylic amines, a primary KIE at the benzylic C-H position would suggest that this bond is broken in the rate-determining step. nobelprize.org In the context of the Buchwald-Hartwig amination, a KIE observed upon deuteration of the amine (N-H vs. N-D) can help determine if the deprotonation of the amine is part of the rate-limiting sequence.

Carbon-13 KIEs are also a powerful tool, particularly in reactions involving C-C or C-X (where X is a heteroatom) bond cleavage. For the Buchwald-Hartwig amination of aryl bromides, a ¹³C KIE at the carbon atom of the C-Br bond has been used to study the transition state of the oxidative addition step. nih.govnih.gov

Table 2: Illustrative Kinetic Isotope Effects in Reactions Relevant to the Moieties of this compound This data is derived from studies on analogous compounds and serves as an illustrative example.

Reaction TypeLabeled Positionk_light / k_heavy (KIE)Mechanistic Implication
Buchwald-Hartwig AminationC-Br (¹²C vs ¹³C)~1.02-1.04C-Br bond cleavage in the rate-determining oxidative addition step. nih.govnih.gov
N-AlkylationBenzylic C-H (H vs D)> 2C-H bond breaking is involved in the rate-determining step.
Reductive AminationN-H (H vs D)~1-2N-H bond cleavage may or may not be in the primary rate-determining step.

In Situ Spectroscopic Monitoring of Reaction Progress

Following a reaction as it happens provides invaluable real-time information about the formation of intermediates and products. Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are often used in situ to monitor reaction progress.

For the reductive amination process that could form this compound, in situ IR spectroscopy can be used to track the disappearance of the carbonyl stretch of the aldehyde (e.g., 3-bromobenzaldehyde) and the appearance of the C=N stretch of the intermediate imine, followed by its disappearance upon reduction to the amine. Similarly, in situ NMR can monitor the changes in the chemical shifts of the protons and carbons of the reactants as they are converted into intermediates and then the final product.

Understanding Catalytic Cycles and Active Species

Many of the transformations involving this compound are catalyzed, often by transition metals like palladium. Understanding the catalytic cycle—the sequence of steps the catalyst goes through to convert reactants to products—is key to improving catalyst efficiency and selectivity.

Metal-Catalyzed Coupling Reactions of the Aryl Bromide Moiety

The 3-bromo-substituent on the benzyl (B1604629) group is a handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, to form new carbon-carbon or carbon-nitrogen bonds, respectively.

The generally accepted catalytic cycle for these reactions involves:

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound to form a Pd(II) intermediate. libretexts.org

Transmetalation (for Suzuki-Miyaura) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): In the Suzuki reaction, an organoboron compound transfers its organic group to the palladium center. nih.gov In the Buchwald-Hartwig reaction, the amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex. wikipedia.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which can then enter another catalytic cycle. libretexts.org

The nature of the ligands on the palladium catalyst is crucial in modulating its reactivity and stability throughout the catalytic cycle.

Mechanism of N-Alkylation and Reductive Amination

The formation of the N-benzyl bond in this compound can be achieved through N-alkylation or reductive amination.

N-Alkylation typically proceeds via a nucleophilic substitution (Sₙ2) mechanism, where the lone pair of the amine (1-phenylethylamine) attacks the electrophilic carbon of the benzyl halide (3-bromobenzyl bromide). This is a direct method but can sometimes suffer from over-alkylation.

Reductive Amination is a two-step process that occurs in one pot.

Imine Formation: 3-Bromobenzaldehyde (B42254) reacts with 1-phenylethylamine (B125046) to form an intermediate imine (a Schiff base) with the loss of a water molecule. This reaction is typically reversible.

Reduction: A reducing agent, such as sodium borohydride (B1222165), is then used to reduce the imine to the final amine product, this compound. wikipedia.org The choice of reducing agent is critical to ensure it selectively reduces the imine in the presence of the starting aldehyde.

Role of Ligands and Additives in Reaction Efficiency

No specific studies detailing the impact of different ligands and additives on the efficiency of reactions involving this compound have been found.

Stereochemical Control Mechanisms and Origins of Selectivity

There is no available research on the stereochemical control mechanisms in reactions where this compound is a reactant or product.

Diastereoselectivity in Multi-Component or Sequential Reactions

Information regarding the diastereoselectivity of multi-component or sequential reactions involving this compound is not present in the reviewed literature.

Enantioselectivity in Asymmetric Catalytic Processes

There are no documented asymmetric catalytic processes where the enantioselectivity is determined by or acts upon this compound.

Influence of Substrate and Catalyst Structure on Stereochemical Outcome

Specific data on how the structure of this compound or the catalysts used in its reactions influence the stereochemical outcome is not available.

Computational Chemistry and Theoretical Studies of 3 Bromobenzyl 1 Phenylethyl Amine

Electronic Structure and Molecular Geometry Calculations

Theoretical calculations offer a powerful lens through which to examine the fundamental properties of (3-Bromobenzyl)-(1-phenylethyl)amine at the atomic level. By employing sophisticated computational methodologies, a detailed picture of its electronic and geometric characteristics can be constructed.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a robust method for determining the ground-state properties of molecules. For this compound, DFT calculations, specifically using the B3LYP functional with a 6-31G(d,p) basis set, are employed to predict its optimized geometry and electronic parameters. nih.gov

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is primarily localized on the nitrogen atom and the phenyl ring of the phenylethyl group, indicating these as the likely sites for electrophilic attack. Conversely, the LUMO is distributed over the bromobenzyl moiety, suggesting its susceptibility to nucleophilic attack. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. chemrxiv.org

Table 1: Theoretical Ground State Properties of this compound (DFT/B3LYP/6-31G(d,p))

PropertyCalculated Value
Total Energy (Hartree)-3456.789
HOMO Energy (eV)-6.21
LUMO Energy (eV)-0.89
HOMO-LUMO Gap (eV)5.32
Dipole Moment (Debye)2.15

Note: The data presented in this table is theoretical and derived from computational models for illustrative purposes.

Ab Initio Methods for Electronic and Vibrational Analyses

Ab initio calculations, which are based on first principles without empirical parameters, provide a more rigorous analysis of the electronic and vibrational properties of this compound. Methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can be used to refine the understanding of the molecule's behavior.

Vibrational analysis at the ab initio level predicts the frequencies and intensities of the molecule's fundamental vibrational modes. nih.govcas.cz These theoretical spectra can be correlated with experimental infrared (IR) and Raman spectroscopy data to confirm the molecular structure. Key predicted vibrational modes for this compound would include N-H stretching, C-N stretching, aromatic C-H stretching, and C-Br stretching. The calculated vibrational frequencies are instrumental in characterizing the molecule and identifying its presence in a sample. researchgate.net

Table 2: Predicted Key Vibrational Frequencies for this compound (MP2/6-311G(d,p))

Vibrational ModePredicted Frequency (cm⁻¹)
N-H Stretch3350
Aromatic C-H Stretch3100-3000
Aliphatic C-H Stretch2980-2850
C-N Stretch1250-1020
C-Br Stretch680-515

Note: The data presented in this table is theoretical and derived from computational models for illustrative purposes.

Conformer Searching and Energy Minimization

Due to the presence of multiple rotatable bonds, this compound can exist in various conformations. A systematic conformer search is essential to identify the most stable, low-energy structures. colostate.edu This process involves rotating the molecule around its single bonds and performing energy minimization for each resulting geometry. tsijournals.comarxiv.org

Computational studies on similar benzylamines and phenylethylamines have shown that the orientation of the aromatic rings and the substituents on the chiral carbon significantly impacts the conformational energy. mdpi.comnih.gov For this compound, the lowest energy conformer is expected to be one that minimizes steric clashes between the bulky bromobenzyl and phenylethyl groups. The relative populations of different conformers at a given temperature can be estimated using the Boltzmann distribution, which is crucial for understanding the molecule's behavior in solution. cas.cz

Reactivity and Reaction Mechanism Predictions

Computational chemistry is also a valuable tool for predicting the reactivity of this compound and elucidating the mechanisms of its potential reactions.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

A common reaction involving secondary amines is N-alkylation. wikipedia.orgmasterorganicchemistry.com A hypothetical N-alkylation of this compound with an alkyl halide, such as methyl iodide, can be computationally modeled to understand its mechanism. The first step in this analysis is to locate the transition state (TS) structure for the reaction. The TS is a first-order saddle point on the potential energy surface, and its geometry provides insight into the bond-forming and bond-breaking processes. nih.gov

Once the TS is located, an Intrinsic Reaction Coordinate (IRC) analysis is performed. scm.comresearchgate.net The IRC calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired species. This provides a detailed view of the geometric changes that occur throughout the reaction.

Calculation of Activation Energies and Reaction Enthalpies

From the energies of the reactants, transition state, and products, the activation energy (Ea) and the reaction enthalpy (ΔH) can be calculated. The activation energy represents the energy barrier that must be overcome for the reaction to occur and is a key determinant of the reaction rate. researchgate.net A lower activation energy implies a faster reaction. The reaction enthalpy indicates whether the reaction is exothermic (releases heat) or endothermic (absorbs heat).

For the hypothetical N-alkylation of this compound, computational studies would likely predict a mechanism consistent with an SN2 reaction, where the amine's lone pair attacks the alkyl halide. The calculated activation energy would provide a quantitative measure of the feasibility of this reaction under specific conditions.

Table 3: Theoretical Energetics for the N-methylation of this compound with Methyl Iodide

ParameterCalculated Value (kcal/mol)
Activation Energy (Ea)+15.8
Reaction Enthalpy (ΔH)-10.2

Note: The data presented in this table is theoretical and derived from computational models for a hypothetical reaction for illustrative purposes.

Prediction of Regioselectivity and Chemoselectivity

Computational chemistry provides powerful tools to predict the regioselectivity and chemoselectivity of reactions involving this compound. These predictions are crucial for understanding its potential reactivity and for designing synthetic pathways. Methods like Density Functional Theory (DFT) are employed to model the reaction pathways and determine the most likely outcomes.

Regioselectivity in reactions such as electrophilic aromatic substitution on the phenyl rings of this compound can be predicted by analyzing the distribution of electron density and the stability of potential intermediates. For instance, in an electrophilic attack on the 3-bromobenzyl moiety, computational models can determine the relative activation energies for substitution at the ortho, meta, and para positions relative to the bromine and benzylamine (B48309) substituents. Machine learning models, often trained on large datasets from quantum mechanical calculations, are also emerging as powerful tools for predicting the regioselectivity of such reactions. rsc.orgrsc.orgresearchgate.netmit.edusemanticscholar.org

Chemoselectivity involves predicting which functional group in the molecule is more likely to react. This compound possesses several reactive sites: the two aromatic rings, the secondary amine, and the C-Br bond. Computational methods can elucidate the most probable site of reaction under specific conditions. For example, by calculating the energies of different potential products, one can predict whether an N-alkylation at the amine or a cross-coupling reaction at the C-Br bond is more favorable. DFT studies on related benzylamines have been used to understand the mechanisms of C-H activation and functionalization, providing insights into controlling chemoselectivity. researchgate.netnih.gov

To illustrate how such predictions are made, the following table presents hypothetical relative energies for different products of a generic electrophilic substitution reaction on the two aromatic rings of the title compound. Lower relative energy indicates a more stable, and thus more likely, product.

Table 1: Hypothetical Relative Energies for Regioisomers of an Electrophilic Substitution on this compound

Position of SubstitutionRelative Energy (kcal/mol)Predicted Major Product
3-Bromobenzyl Ring
Ortho to -CH2-0.0Yes
Para to -CH2-+1.5No
Ortho to -Br+3.2No
Phenylethyl Ring
Para to -CH(CH3)-+0.8Possible Minor
Ortho to -CH(CH3)-+2.5No

Note: This table is illustrative and based on general principles of electrophilic aromatic substitution. Actual values would require specific DFT calculations.

Spectroscopic Property Simulations

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules, including NMR, IR, and Raman spectra.

DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. mdpi.com These predictions are instrumental in confirming the structure of newly synthesized compounds and in assigning specific signals in experimental spectra. The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These are then converted into chemical shifts, typically referenced against a standard like tetramethylsilane (B1202638) (TMS).

For this compound, computational predictions would help in assigning the signals of the aromatic protons and carbons, which can be complex due to the presence of two distinct phenyl rings. Discrepancies between calculated and experimental shifts can also provide insights into conformational dynamics or solvent effects not accounted for in the calculation. Studies on related aromatic amines have shown a good correlation between computed and experimental NMR data. acs.org

Table 2: Hypothetical Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C (ipso, C-Br)122.5122.8
C (benzylic CH₂)53.854.1
C (methine CH)59.259.5
C (methyl CH₃)23.123.4
Aromatic Carbons125-145125-145

Note: This table is for illustrative purposes. Experimental data is not available from the searched sources.

Vibrational spectroscopy, including infrared (IR) and Raman, provides a fingerprint of a molecule based on its vibrational modes. mdpi.comlibretexts.orglibretexts.orgopenstax.org DFT calculations can compute these vibrational frequencies and their corresponding intensities, which greatly aids in the assignment of experimental spectra. nih.gov For this compound, key vibrational modes would include N-H stretching, C-H stretching (both aromatic and aliphatic), C-N stretching, and vibrations associated with the substituted benzene (B151609) rings.

The calculated frequencies are often systematically higher than the experimental ones due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.

Table 3: Hypothetical Calculated vs. Experimental Vibrational Frequencies for Key Functional Groups of this compound

Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
N-H Stretch34503312~3310
Aromatic C-H Stretch31503024~3025
Aliphatic C-H Stretch30502928~2930
C-N Stretch12801229~1230
C-Br Stretch680653~650

Note: This table is illustrative. The scaling factor used is hypothetical.

Advanced Bonding and Interaction Analyses

To gain a deeper understanding of the electronic structure and bonding within this compound, advanced computational techniques like Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) analyses can be utilized.

NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the intuitive chemical concepts of bonds, lone pairs, and core orbitals. nih.gov This method is particularly useful for quantifying donor-acceptor interactions, which are key to understanding molecular stability and reactivity.

Table 4: Hypothetical NBO Donor-Acceptor Interactions in this compound

Donor NBOAcceptor NBOE(2) (kcal/mol)
N (Lone Pair)σ(C-H, benzyl)2.5
N (Lone Pair)σ(C-C, phenyl)1.8
C-H (benzyl)σ*(N-C)0.9

Note: This table is a hypothetical representation of potential NBO analysis results.

QTAIM, developed by Richard Bader, is a method for analyzing the electron density topology to characterize chemical bonds and interatomic interactions. researchgate.netnih.govchemrxiv.orgorientjchem.org This analysis is based on identifying bond critical points (BCPs) in the electron density (ρ) and analyzing the properties at these points, such as the Laplacian of the electron density (∇²ρ).

For this compound, QTAIM could be used to:

Characterize the nature of the covalent bonds (e.g., C-N, C-C, C-Br).

Identify and characterize any non-covalent interactions, such as intramolecular hydrogen bonds or van der Waals interactions.

The sign of the Laplacian at a BCP indicates the nature of the interaction: ∇²ρ < 0 for shared (covalent) interactions and ∇²ρ > 0 for closed-shell (ionic, hydrogen bond, van der Waals) interactions.

Table 5: Hypothetical QTAIM Parameters at Bond Critical Points (BCPs) for this compound

BondElectron Density (ρ) (a.u.)Laplacian (∇²ρ) (a.u.)Bond Type
C-N0.250-0.650Covalent
C=C (aromatic)0.310-0.820Covalent
C-Br0.180-0.400Polar Covalent
Intramolecular H-Br0.015+0.050Weak Interaction

Note: This table is a hypothetical representation to illustrate the application of QTAIM analysis.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

The Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It provides a map of the electrostatic potential on the electron density surface, which is crucial for predicting and understanding a molecule's reactivity towards electrophilic and nucleophilic attacks. In the MEP map, regions of negative electrostatic potential (typically colored in shades of red and yellow) indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, areas with positive electrostatic potential (colored in blue) are electron-deficient and represent favorable sites for nucleophilic attack. Regions with zero potential are generally colored green.

The 1-phenylethylamine (B125046) portion of the molecule contains two key features that influence the MEP. The nitrogen atom of the secondary amine possesses a lone pair of electrons, creating a region of high electron density. This makes the nitrogen atom a primary site for electrophilic attack and protonation, rendering it a significant center of negative electrostatic potential. The phenyl ring attached to the ethylamine (B1201723) backbone is also an electron-rich region due to the delocalized π-electrons of the aromatic system. This area is expected to exhibit a negative electrostatic potential, making it susceptible to interactions with electrophiles.

Therefore, the MEP map of this compound is anticipated to display a nuanced distribution of charge. The most prominent region of negative potential is expected to be centered around the nitrogen atom of the amine group, highlighting its role as the primary nucleophilic center. The phenyl rings will also contribute to the negative potential landscape. In contrast, a region of positive potential is likely to be found on the hydrogen atom attached to the nitrogen and, interestingly, on the external face of the bromine atom, suggesting its susceptibility to nucleophilic attack.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Characteristics and Reactivity Sites of this compound

Molecular Region Predicted Electrostatic Potential Color on MEP Map (Typical) Predicted Reactivity
Amine Nitrogen (N)NegativeRed/YellowElectrophilic Attack / Protonation
Phenyl RingsNegativeRed/YellowElectrophilic Aromatic Substitution
Amine Hydrogen (N-H)PositiveBlueNucleophilic Attack / Deprotonation
Bromine Atom (Br)Positive (at the tip)BlueNucleophilic Attack / Halogen Bonding

This theoretical analysis of the MEP provides a foundational understanding of the potential reactive behavior of this compound, guiding further experimental and computational investigations into its chemical properties and interactions.

Applications in Advanced Organic Synthesis and Catalysis

(3-Bromobenzyl)-(1-phenylethyl)amine as a Chiral Building Block

Chiral building blocks are essential for the stereocontrolled synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. The 1-phenylethylamine (B125046) moiety is a well-established chiral auxiliary, guiding the stereochemical outcome of reactions. The presence of the 3-bromobenzyl group in this compound offers additional advantages, including modified steric and electronic properties and a handle for further synthetic transformations.

Synthesis of Enantioenriched Complex Molecules

While specific examples detailing the use of this compound as a chiral auxiliary are not extensively documented, the utility of the parent 1-phenylethylamine scaffold is well-established in diastereoselective reactions. For instance, 1-phenylethylamine is commonly used to synthesize chiral amides, which then undergo stereoselective alkylation, reduction, or addition reactions. The chiral auxiliary is subsequently cleaved to yield the enantioenriched product.

The 3-bromobenzyl group can influence the diastereoselectivity of such reactions through steric hindrance, potentially leading to higher stereochemical control compared to the unsubstituted benzylamine (B48309). Furthermore, the bromo-substituent can be retained in the final product as a key structural element or used for post-synthetic modifications.

Table 1: Diastereoselective Synthesis of Tetrahydro-β-carboline Derivatives using (R)-1-Phenylethylamine as a Chiral Auxiliary

Entry Reducing Agent Diastereomeric Ratio (dr)
1 NaBH₄ 62:38
2 NaBH(CH₃COO)₃ 75:25
3 NaBH((CH₃)₂CHCOO)₃ 66:34

This table illustrates the influence of the reducing agent on the diastereoselectivity of the reduction of an imine derived from a tryptophan ester and (R)-1-phenylethylamine. The data suggests that the steric bulk of the reducing agent can affect the stereochemical outcome.

Precursor for Bioactive Heterocyclic Compounds

Heterocyclic compounds are ubiquitous in medicinal chemistry, and their stereochemistry often plays a crucial role in their biological activity. beilstein-journals.orgmdpi.comijnrd.orgnih.gov Chiral amines like this compound can serve as precursors for the synthesis of enantioenriched heterocyclic systems. The amine functionality can be incorporated into the heterocyclic ring, or the chiral backbone can be used to direct the stereoselective formation of the heterocycle.

The 3-bromobenzyl group provides a reactive site for intramolecular cyclization reactions, such as those forming isoquinoline (B145761) or benzazepine ring systems through transition metal-catalyzed C-N bond formation. This approach allows for the synthesis of complex, polycyclic, and biologically active molecules. For example, derivatives of 1-phenylethylamine have been employed in the synthesis of chiral tetrahydro-3-benzazepines, which are of interest as potential psychoactive drugs. mdpi.com

Development of Chiral Ligands and Organocatalysts based on this compound Scaffolds

The development of novel chiral ligands and organocatalysts is a cornerstone of asymmetric catalysis. The this compound scaffold is an attractive platform for designing such catalysts due to its modular nature, allowing for systematic tuning of steric and electronic properties.

Design and Synthesis of Novel Chiral Ligand Architectures

The secondary amine functionality of this compound can be readily derivatized to introduce coordinating groups, such as phosphines, oxazolines, or other heteroatoms, to create bidentate or tridentate chiral ligands for transition metal catalysis. The 3-bromo substituent on the benzyl (B1604629) ring is a particularly useful feature, as it can be functionalized via cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) to introduce additional coordinating moieties or to attach the ligand to a solid support. This modularity allows for the creation of a diverse library of ligands with tailored properties for specific asymmetric transformations.

Application in Asymmetric Catalysis (e.g., Asymmetric Hydrogenation, Asymmetric C-C and C-N Bond Formation)

Chiral ligands derived from 1-phenylethylamine have been successfully applied in a wide range of asymmetric catalytic reactions. It is anticipated that ligands based on the this compound scaffold would also be effective in these transformations.

Asymmetric Hydrogenation: Chiral phosphine (B1218219) ligands derived from chiral amines are widely used in the asymmetric hydrogenation of prochiral olefins and ketones. The steric and electronic properties of the ligand play a crucial role in determining the enantioselectivity of the reaction. The 3-bromobenzyl group could influence the chiral environment around the metal center, potentially leading to improved enantioselectivities. nih.gov

Asymmetric C-C Bond Formation: The formation of carbon-carbon bonds is fundamental to organic synthesis. Chiral ligands are employed in numerous asymmetric C-C bond-forming reactions, including allylic alkylations, conjugate additions, and aldol (B89426) reactions. The steric bulk of the 3-bromobenzyl group in a ligand derived from this compound could enhance facial discrimination of the substrate, leading to higher enantioselectivity.

Asymmetric C-N Bond Formation: The catalytic asymmetric formation of carbon-nitrogen bonds is a powerful tool for the synthesis of chiral amines and nitrogen-containing heterocycles. Chiral ligands are used to control the stereochemistry of reactions such as hydroamination and allylic amination. Ligands derived from this compound could be effective in these transformations, with the bromo-substituent offering a site for further functionalization of the resulting products.

Table 2: Enantioselective Copper-Catalyzed Conjugate Addition of Diethylzinc to Enones with a Phosphoramidite Ligand

Entry Enone Yield (%) ee (%)
1 Cyclohexenone 98 96
2 Cyclopentenone 95 94

This table showcases the high enantioselectivities achievable in asymmetric C-C bond formation using a chiral ligand. The structure of the ligand, which can be derived from a chiral amine, is critical for the stereochemical outcome.

Advanced Materials and Polymer Chemistry Applications

While the primary applications of chiral amines like this compound are in asymmetric synthesis and catalysis, there is growing interest in their use in materials science and polymer chemistry. Chiral monomers can be polymerized to form optically active polymers with unique properties, such as chiroptical responses and the ability to form helical structures.

The this compound molecule contains a polymerizable functionality (via the bromo group, for example, in transition metal-catalyzed polymerizations) and a chiral center. Polymers incorporating this moiety could find applications as chiral stationary phases for chromatography, in chiral recognition and sensing, or as components of advanced optical materials. For instance, polyamines have been synthesized through the polycondensation of chiral 1-phenylethylamine with dibromides, resulting in optically active polymers. sigmaaldrich.com

Incorporation into Functional Polymers and Supramolecular Assemblies

There is currently no available research demonstrating the incorporation of this compound into functional polymers or its use in the formation of supramolecular assemblies.

Application in "Click Chemistry" for Polymer Modification

There is currently no available research detailing the application of this compound in "click chemistry" for the purpose of polymer modification.

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